molecular formula C20H25N3 B1444323 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- CAS No. 864448-31-7

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-

Cat. No. B1444323
M. Wt: 307.4 g/mol
InChI Key: SNGGAGSGIFAHDI-UHFFFAOYSA-N
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Description

“3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-” is a chemical compound with the CAS Number: 1630907-28-6 . It has a molecular weight of 380.36 . The IUPAC name for this compound is 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Conversions

  • Polyhedral Compounds : Derivatives of 3,7,9-triazabicyclo[3.3.1]nonane have been utilized in the synthesis of nitrogen-containing pentacyclic compounds. These heteropolyhedral structures have potential applications in the field of chemistry (Minasyan et al., 1994).

  • Novel Piperazine Building Blocks : The preparation of 3,7,9-triazabicyclo[3.3.1]nonane and related compounds has been reported for their use as novel bridged piperazine building blocks, which have a range of applications in chemical synthesis (Révész et al., 2005).

  • Heterocyclization Reactions : The compound has been used in heterocyclization reactions to form new compounds based on thiadiaza-, triaza-, and tetraazatricyclic systems, expanding the variety of compounds available for chemical research (Agadzhanyan et al., 1998).

Photochemical and Physical Properties

  • Photochemistry : Studies on the photochemistry of derivatives of 3,7,9-triazabicyclo[3.3.1]nonane have contributed to understanding the transformation of these compounds under UV irradiation, which is important in fields like materials science (Averina et al., 2001).

  • Lipid Bilayer Modifiers : Novel derivatives of this compound have been synthesized for their potential use as molecular switches in the development of stimulus-sensitive liposomal containers, indicating applications in drug delivery and nanotechnology (Veremeeva et al., 2019).

Chemical Reactions and Synthesis

  • Fischer–Tropsch Type Reactions : The compound has been studied in the context of Fischer–Tropsch type reactions, highlighting its potential in organic synthesis and chemical reaction studies (Yalpani & Köster, 1992).

  • Aminal Reactions : Research on the reaction of cyclic aminals with diazonium ions using derivatives of 3,7,9-triazabicyclo[3.3.1]nonane has led to the synthesis of new series of compounds, contributing to the broad field of organic chemistry (Rivera & González-Salas, 2010).

Conformational and Structural Studies

  • Conformational Study : Studies on the conformation of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide contribute to a better understanding of molecular structures and their implications in chemistry and material science (Fernández et al., 1992).

  • Triazene Synthesis : The synthesis of 3,7,9- and 2,6,9-triazabicyclo(3.3.1)nonane derivatives has been explored for their unique chemical and biological properties, underscoring the compound's importance in medicinal chemistry and pharmacology (Pradipta & Tanaka, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGAGSGIFAHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730677
Record name 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-

CAS RN

864448-31-7
Record name 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
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3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
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3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
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3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
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3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 6
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-

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